REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[CH:13]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([NH:18][C:14]1[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=1)=[O:9]
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Name
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|
Quantity
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5.2 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C(=O)O)C1)O
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Name
|
|
Quantity
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2.26 g
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Type
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reactant
|
Smiles
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N1=CC(=CC=C1)N
|
Name
|
|
Quantity
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4.59 g
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Type
|
reactant
|
Smiles
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C(CCl)Cl
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
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3.34 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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ADDITION
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Details
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150 ml water was added to the filtrate
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Type
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CUSTOM
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Details
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to yield a white solid
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Type
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FILTRATION
|
Details
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This was filtered
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=CC(=C(C(=O)NC=2C=NC=CC2)C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |